2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-3-4-13-26-22(28)21-20(15-9-5-7-11-17(15)30-21)25-23(26)31-14-19(27)24-16-10-6-8-12-18(16)29-2/h5-12H,3-4,13-14H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTHLMCDXFDYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors. This suggests that the compound may interact with a variety of targets, contributing to its potential biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to act as agonists of gpr139, suggesting that this compound may also interact with this receptor. Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.
Biological Activity
The compound 2-[(3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H25N3O3S
- Molecular Weight : 435.54 g/mol
- CAS Number : 899982-07-1
The compound features a complex structure that includes a benzofuro-pyrimidine moiety and a methoxyphenyl group. The presence of the sulfanyl group is significant for its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit notable anticancer activities. For instance, the compound's ability to inhibit cancer cell proliferation has been evaluated in various in vitro assays. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against multiple cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 10.5 |
| SK-Hep-1 (liver cancer) | 12.3 |
| NUGC-3 (gastric cancer) | 15.0 |
These findings suggest that the compound may interfere with key signaling pathways involved in cancer cell survival and proliferation.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate a moderate antibacterial effect, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory activity. In vivo studies using animal models of inflammation revealed that it significantly reduced edema and inflammatory markers when administered at doses of 20 mg/kg body weight.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
- Disruption of Bacterial Cell Wall Synthesis : Its structural components may interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Reduction of Inflammatory Cytokines : It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
A notable case study involved the application of this compound in a preclinical model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.
Comparison with Similar Compounds
Table 1: Core Structure and Substituent Variations
Key Observations :
- R1 Substituents : The butyl group in the target compound vs. branched 3-methylbutyl () may alter steric bulk and metabolic stability. Longer alkyl chains typically enhance lipophilicity but may reduce solubility.
- R2 Substituents : The 2-methoxyphenyl group (target) provides moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in and compounds. This impacts electronic properties and binding interactions.
- Core Heterocycles: Benzothienopyrimidine () and benzothienotriazolopyrimidine () introduce sulfur atoms, which may influence redox properties and binding to metal-containing enzymes.
Pharmacological and Physicochemical Considerations
While direct biological data for the target compound are unavailable, insights can be inferred from analogs:
- Electron-Withdrawing Groups : The 3-trifluoromethylphenyl group () may enhance binding to hydrophobic pockets in enzymes, whereas 2-methoxyphenyl (target) could improve solubility .
- Crystallographic Validation : SHELX programs (Evidences 2, 7) are widely used for structural refinement, ensuring accurate conformational analysis critical for structure-activity relationships .
Preparation Methods
Structural Overview and Key Functional Groups
The target compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted with a butyl group at position 3, a sulfanyl (-S-) linker at position 2, and an acetamide side chain connected to a 2-methoxyphenyl group. Its molecular formula is C₂₅H₂₅N₃O₄S , with a molecular weight of 437.5 g/mol . The benzofuropyrimidine scaffold is critical for biological activity, while the sulfanyl and acetamide groups enhance solubility and target binding.
Synthesis of the Benzofuro[3,2-d]pyrimidin-4-one Core
Aza-Wittig Reaction for Pyrimidine Ring Formation
The benzofuropyrimidinone core is synthesized via an aza-Wittig reaction , a method validated for analogous structures. Iminophosphoranes derived from benzofuran precursors react with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates . Subsequent cyclization with nitrogen-oxygen nucleophiles (e.g., amines or alkoxides) in the presence of sodium ethoxide or K₂CO₃ yields the pyrimidin-4-one framework.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Iminophosphorane prep | PPh₃, CCl₄ | 0–25°C | 85–90 |
| Carbodiimide formation | n-butyl isocyanate | 40–50°C | 75–80 |
| Cyclization | NaOEt, ethanol | Reflux | 65–70 |
Sulfanyl Group Functionalization at Position 2
Thiolation via Nucleophilic Substitution
The sulfanyl group is introduced by reacting the 2-chloro intermediate (generated using PCl₅ ) with thiourea in ethanol. Hydrolysis of the resulting thiouronium salt with NaOH produces the 2-mercapto derivative. Alternative methods employ NaSH or KSH in DMSO at 80°C.
Table 2: Sulfanyl Group Incorporation
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Thiourea substitution | Thiourea, EtOH | Reflux, 6h | 60–65 |
| Direct thiolation | NaSH, DMSO | 80°C, 4h | 70–75 |
Acetamide Side Chain Coupling
Amide Bond Formation
The acetamide moiety is attached via a two-step process:
- Chloroacetylation : Reaction of the 2-mercapto intermediate with chloroacetyl chloride in THF, catalyzed by triethylamine (0–5°C, 2h).
- Buchwald-Hartwig Amination : Coupling the chloroacetyl intermediate with 2-methoxyaniline using Pd(OAc)₂/Xantphos in toluene at 110°C.
Alternative Mitsunobu Reaction
For higher stereochemical control, the Mitsunobu reaction employs DIAD and PPh₃ to link pre-formed N-(2-methoxyphenyl)acetamide to the sulfanyl group. This method achieves 80–85% yield but requires anhydrous conditions.
Purification and Characterization
Challenges and Optimization Strategies
Byproduct Formation
Side reactions during cyclization include oxidation of the sulfanyl group to sulfoxide, mitigated by conducting reactions under nitrogen.
Alternative Synthetic Routes
One-Pot Tandem Reactions
A streamlined approach combines iminophosphorane formation, carbodiimide cyclization, and thiolation in a single reactor, reducing purification steps.
Enzymatic Catalysis
Preliminary studies using lipase B (Candida antarctica) demonstrate selective acetylation at the 2-position, though yields remain low (30–40%).
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and what key reaction conditions should be prioritized?
A multi-step synthesis is typically employed, starting with the construction of the benzofuropyrimidinone core followed by sulfanyl-acetamide coupling. Critical steps include:
- Cyclocondensation of substituted benzofuran precursors with pyrimidine derivatives under reflux conditions (e.g., using DMF as solvent at 120°C).
- Thiolation via nucleophilic substitution at the pyrimidin-2-yl position using mercaptoacetic acid derivatives.
- Final coupling with 2-methoxyaniline using carbodiimide-mediated amidation. Key conditions to optimize include temperature control during cyclocondensation and stoichiometric ratios in the thiolation step to minimize byproducts .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding patterns.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereochemical ambiguities, particularly for the benzofuropyrimidinone core (as demonstrated in analogous structures) .
Q. What methodologies are recommended for assessing the solubility and stability of this compound under various experimental conditions?
- Solubility profiling : Use shake-flask methods with HPLC quantification across solvents (e.g., DMSO, aqueous buffers).
- Stability studies : Accelerated degradation testing under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic (pH 1–13) conditions, monitored via LC-MS .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity using Design of Experiments (DOE) methodologies?
DOE frameworks (e.g., factorial designs) are critical for identifying interactions between variables like catalyst loading, solvent polarity, and reaction time. For example:
- A 2³ factorial design can screen temperature (80–120°C), molar ratio (1:1 to 1:1.5), and solvent (DMF vs. THF) to maximize yield while minimizing impurities.
- Response surface methodology (RSM) refines optimal conditions after initial screening .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Assay standardization : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media).
- Meta-analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) to identify structural determinants of activity discrepancies.
- Orthogonal validation : Use alternative assays (e.g., enzymatic vs. cell-based) to confirm mechanisms .
Q. How can computational methods predict reactivity and regioselectivity in sulfanyl-acetamide derivatives?
- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in thiolation reactions.
- Molecular dynamics simulations : Model solvent effects on reaction pathways.
- Machine learning : Train models on existing pyrimidine derivatives to forecast optimal reaction conditions .
Q. What approaches establish structure-activity relationships (SAR) for modifications in the benzofuropyrimidinone core?
- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., halogens, methyl) at the 3-butyl or 4-oxo positions.
- Biological profiling : Test analogs against target enzymes (e.g., kinases) or pathogens (e.g., antimicrobial assays) to correlate substituents with potency.
- 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) to map steric and electrostatic contributions to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
